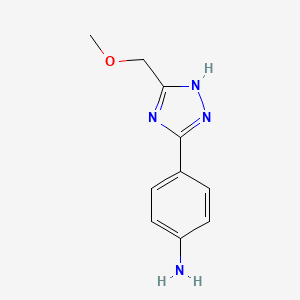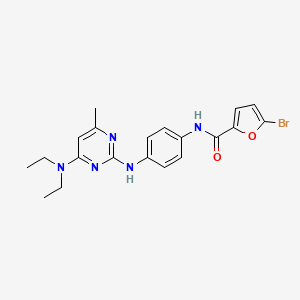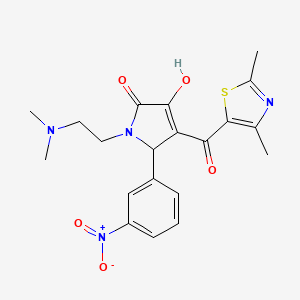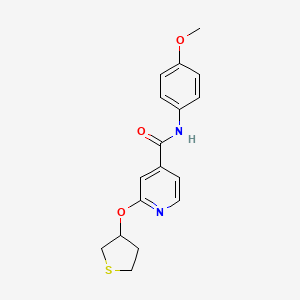![molecular formula C24H18F3N3O5S B2585365 Ethyl-5-(2-Methoxybenzamido)-4-oxo-3-(4-(Trifluormethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-carboxylat CAS No. 851951-15-0](/img/structure/B2585365.png)
Ethyl-5-(2-Methoxybenzamido)-4-oxo-3-(4-(Trifluormethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H18F3N3O5S and its molecular weight is 517.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung verschiedener Mikroorganismen untersucht. Die strukturelle Ähnlichkeit zu 1,3,4-Thiadiazolen, die für ihre breite Palette an biologischen Aktivitäten bekannt sind, legt nahe, dass sie signifikante antimikrobielle Eigenschaften aufweisen könnte . Das Vorhandensein der Trifluormethylphenylgruppe könnte ihre Aktivität gegen resistente Bakterien- und Pilzstämme verstärken.
Anticancer Properties
Verbindungen mit einem Thienopyridazin-Kern wurden mit Antikrebsaktivitäten in Verbindung gebracht. Die Ethylestergruppe im Molekül kann die Zellmembranpermeabilität unterstützen, so dass die Verbindung intrazelluläre Ziele effektiver erreichen kann. Die Forschung zu ähnlichen heterocyclischen Pharmakophoren hat vielversprechende Ergebnisse für die Behandlung verschiedener Krebsarten gezeigt .
Antioxidant Effects
Das Thienopyridazin-Derivat könnte auch als Antioxidans dienen. Seine heterocyclische Struktur begünstigt die Elektronendelokalisierung, die ein Schlüsselelement effektiver Antioxidantien ist. Diese Eigenschaft kann zur Vorbeugung von oxidativen Stress-bedingten Krankheiten genutzt werden .
Antidepressant and Anticonvulsant Uses
Das Potenzial der Verbindung als Antidepressivum und Antikonvulsivum lässt sich aus ihrer strukturellen Analogie zu Thiazolen und Thiadiazolen ableiten, die zur Behandlung von Depressionen und Epilepsie eingesetzt wurden . Die Modulation der Neurotransmitterspiegel im Gehirn könnte einer der Mechanismen sein, über den sie diese Wirkungen ausübt.
Antihypertensive Activity
Thienopyridazin-Derivate wurden auf ihre Rolle bei der Behandlung von Bluthochdruck untersucht. Die Fähigkeit der Verbindung, bestimmte Enzyme oder Rezeptoren zu hemmen, die an der Blutdruckregulation beteiligt sind, könnte sie zu einem Kandidaten für die Entwicklung antihypertensiver Medikamente machen .
Alzheimer’s Disease Treatment
Die Hemmung der Acetylcholinesterase ist eine gängige Strategie bei der Behandlung der Alzheimer-Krankheit. Verbindungen, die Ethyl-5-(2-Methoxybenzamido)-4-oxo-3-(4-(Trifluormethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-carboxylat ähneln, haben diese inhibitorische Aktivität gezeigt, was auf mögliche Anwendungen in der Alzheimer-Therapie hindeutet .
Eigenschaften
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O5S/c1-3-35-23(33)19-16-12-36-21(28-20(31)15-6-4-5-7-17(15)34-2)18(16)22(32)30(29-19)14-10-8-13(9-11-14)24(25,26)27/h4-12H,3H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDPORVJYCPQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2585283.png)
![3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2585285.png)
![2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B2585287.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2585288.png)
![1-[(3-Carboxyphenyl)methyl]-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2585290.png)



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2585294.png)



![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)

